molecular formula C9H10BrNO B184464 N-(4-bromo-3-methylphenyl)acetamide CAS No. 90914-81-1

N-(4-bromo-3-methylphenyl)acetamide

Cat. No. B184464
CAS RN: 90914-81-1
M. Wt: 228.09 g/mol
InChI Key: BYZHUFNLXFFINU-UHFFFAOYSA-N
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Description

“N-(4-bromo-3-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.09 g/mol . The IUPAC name for this compound is N-(4-bromo-3-methylphenyl)acetamide .


Molecular Structure Analysis

The molecular structure of “N-(4-bromo-3-methylphenyl)acetamide” consists of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acetamide group . The molecules are linked by N-H⋯O hydrogen bonds forming chains .

Scientific Research Applications

Molecular Conformations and Supramolecular Assembly

N-(4-bromo-3-methylphenyl)acetamide has been studied for its molecular conformations and supramolecular assembly. Nayak et al. (2014) explored the structures of this compound and its analogues, focusing on the intermolecular interactions and conformational similarities between different compounds. These studies contribute to understanding the molecular behavior of such acetamides in different environments (Nayak et al., 2014).

Synthesis of Quinolones

Liu Chang-chu (2014) investigated the synthesis of 2,6-Dimethyl-3-aryl-4(1H)-quinolones using N-(4-bromo-3-methylphenyl)acetamide. This study highlights the compound's role in facilitating the synthesis of quinolones, which are important in medicinal chemistry (Liu Chang-chu, 2014).

Antimicrobial Applications

The antimicrobial properties of derivatives of N-(4-bromo-3-methylphenyl)acetamide have been explored by Fuloria et al. (2014). They synthesized compounds with potential antibacterial and antifungal activities, highlighting the compound's relevance in developing new antimicrobial agents (Fuloria et al., 2014).

Interaction Studies and DFT Calculation

Gouda et al. (2022) conducted a study involving N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a related compound, to understand the interaction energies and noncovalent interactions stabilizing crystal packing. This research contributes to understanding the molecular interactions and stability of similar acetamide compounds (Gouda et al., 2022).

Suzuki–Miyaura Cross-Coupling Reaction Catalyst

Dewan et al. (2014) explored the use of acetanilide palladacycles, derived from N-(4-methylphenyl)acetamide, as catalysts in the Suzuki–Miyaura cross-coupling reaction. This study indicates the potential of N-(4-bromo-3-methylphenyl)acetamide derivatives in facilitating important chemical reactions (Dewan et al., 2014).

Safety and Hazards

“N-(4-bromo-3-methylphenyl)acetamide” should be handled with care. It may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to use personal protective equipment and ensure adequate ventilation while handling this compound .

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZHUFNLXFFINU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879441
Record name 3-METHYL-4-BROMOACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90914-81-1
Record name N-(4-Bromo-3-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90914-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-METHYL-4-BROMOACETANILIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(4-bromo-3-methylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

m-Toluidine (1.0 mole, 107 mL) was added dropwise to a solution of acetic anhydride (1.05 mole, 107.2 g, 99 mL) in acetic acid (500 mL) with cooling (maintain temp. ≤25° C.). After stirring 30 min, bromine (159.8 g) was added dropwise, over 60 min with continued cooling. After one half of the bromine was added, HBr (25 mL of 48% HBr) was added in one portion. A second 25 mL portion of HBr was added after 3/4 of the bromine had been added. A final 25 mL portion of HBr was added after the addition of Br2 was completed. The mixture was stirred for 30 min after which the mixture was concentrated in vacuo and was taken up in H2O and EtOAc. The layers were separated and the organic layer was washed with H2O and 10% Na2CO3 solution, dried over MgSO4 and concentrated to afford 216 g (95%) of product as a creamy white solid (m.p. 101°-102° C). 1H-NMR (CDCl3) 8 8.2 (1H, br s, NH), 7.4 (2H, dd, 3.0 Hz, 8.0 Hz), 7.2 (1H, dd, 8.0 Hz, 3.0 Hz), 2.2 (3H, s, Ph-CH3), 2.08 (3H, s, COCH3). 13C(CDCl3) 8 168, 138, 137, 132, 122, 119, 24, 23 ppm.
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107 mL
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99 mL
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500 mL
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159.8 g
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95%

Synthesis routes and methods III

Procedure details

To a stirring solution of 4-bromo-3-methylaniline (4.3 g, 23.11 mmol) in acetic acid (2 mL, 23.11 mmol) at room temperature was added acetic anhydride (2.62 mL, 27.7 mmol). The reaction mixture was refluxed for 30 min, cooled to room temperature and then poured into 20 mL of ice water while allowing to stir for 5 min. The aqueous suspension was filtered, and the solid was washed with water, dissolved in CH2Cl2 and then dried over sodium sulfate. The organic layer was filtered and concentrated under reduced pressure to yield Intermediate 1B (4.96 g, 21.73 mmol, 94% yield) as an off-white solid. MS (ES): m/z=229.9 [M+H]+.
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4.3 g
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ice water
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20 mL
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94%

Synthesis routes and methods IV

Procedure details

A stirred solution of 4-bromo-3-methylaniline (3.0 g, 0.016 mole) and triethylamine (4.5 ml, 0.032 mole) in dichloromethane (30 ml) at 0° C. was treated with acetyl chloride (1.2 ml, 0.017 mole) and allowed to warm to room temperature over 1 h. The mixture was washed with water, then 5M HCl acid and dried (Na2SO4), then concentrated in vacuo to afford the title compound as a pale yellow solid (3.07 g, 83%).
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3 g
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4.5 mL
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1.2 mL
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30 mL
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83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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